Boc-alpha-methyl-D-Propargylglycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

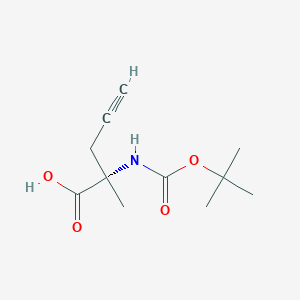

Boc-alpha-methyl-D-Propargylglycine: is a synthetic amino acid derivative characterized by the presence of a propargyl group and a Boc (tert-butoxycarbonyl) protecting group. Its IUPAC name is (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid. This compound is primarily used in research settings and is not intended for therapeutic purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-alpha-methyl-D-Propargylglycine typically involves the protection of the amino group with a Boc group, followed by the introduction of the propargyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Boc-alpha-methyl-D-Propargylglycine can undergo various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form different functional groups.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The propargyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Boc-alpha-methyl-D-Propargylglycine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as an inhibitor of monoamine oxidase B (MAO-B), making it valuable for studying the enzyme’s role in various biological processes.

Medicine: While not used therapeutically, this compound is employed in medicinal chemistry research to develop potential drug candidates and study their interactions with biological targets.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of Boc-alpha-methyl-D-Propargylglycine involves its interaction with specific molecular targets, such as enzymes. As an inhibitor of monoamine oxidase B (MAO-B), it binds to the enzyme’s active site, preventing the breakdown of monoamines. This inhibition can affect various biochemical pathways and has implications for research in neurochemistry and pharmacology.

Vergleich Mit ähnlichen Verbindungen

Boc-alpha-methyl-L-Propargylglycine: This is the L-enantiomer of Boc-alpha-methyl-D-Propargylglycine and has similar chemical properties but different biological activities.

Propargylglycine: A simpler analog without the Boc protecting group, used in various chemical and biological studies.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the propargyl group. These features make it a valuable tool in research for studying enzyme interactions and developing new synthetic methodologies.

Biologische Aktivität

Boc-alpha-methyl-D-Propargylglycine (Boc-D-PrG) is a unique amino acid derivative that has garnered significant attention in biochemical and medicinal research due to its distinct structural features and biological activities. This article explores its biological activity, focusing on its role as an inhibitor of monoamine oxidase B (MAO-B), its applications in enzyme studies, and its potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of a propargyl functional group and a tert-butyloxycarbonyl (Boc) protecting group. This structure allows for versatile chemical modifications, making it a valuable building block in medicinal chemistry and peptide synthesis.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₂ |

| Molecular Weight | 221.26 g/mol |

| CAS Number | 125376-33-2 |

| Solubility | Soluble in organic solvents |

Boc-D-PrG acts primarily as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the catabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, Boc-D-PrG prevents the breakdown of monoamines, which can enhance neurotransmitter availability and has implications for neurochemistry and pharmacology. The compound binds to the active site of MAO-B, effectively blocking substrate access and leading to altered biochemical pathways associated with mood regulation and neurodegenerative diseases.

Enzyme Interaction Studies

Boc-D-PrG has been utilized extensively in studies aimed at understanding enzyme interactions and protein modifications. Its role as a substrate or inhibitor in various biochemical pathways makes it a critical tool for researchers investigating the dynamics of enzyme activity and regulation.

- Inhibition Studies : Research indicates that Boc-D-PrG can inhibit MAO-B effectively, which is relevant for developing treatments for conditions like Parkinson's disease.

- Renin Interaction : Studies have highlighted its interaction with renin, suggesting potential applications in hypertension treatment.

Click Chemistry Applications

The unique propargyl group in Boc-D-PrG facilitates its use in click chemistry—a powerful tool for labeling and tracking biomolecules within living systems. This capability enhances its utility in biological research, particularly in the development of bioconjugates for therapeutic applications.

Case Studies

- Neurochemical Studies : A study demonstrated that Boc-D-PrG's inhibition of MAO-B led to increased levels of dopamine in neuronal cultures, suggesting its potential for neuroprotective strategies.

- Cancer Research : Investigations into related compounds like N-propargylglycine have shown promising anticancer properties, with similar mechanisms potentially applicable to Boc-D-PrG due to structural similarities .

Comparative Analysis

When compared to similar compounds, Boc-D-PrG exhibits unique properties that enhance its biological activity:

Eigenschaften

IUPAC Name |

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h1H,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJSEALENIKHQU-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC#C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC#C)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.